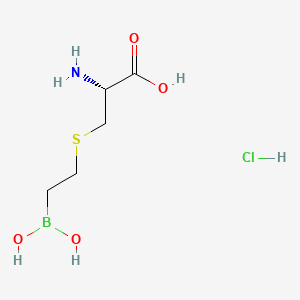
ACET
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acet (Acetylcholinesterase) is an enzyme that is found in the nervous system of humans and other animals. It is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the transmission of nerve impulses. Acet is a highly conserved enzyme, meaning it is found in most species, and it is essential for normal functioning of the nervous system. In recent years, acet has been studied for its potential use in medical treatments, and it has been found to have a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Remote Sensing of Earth's Atmosphere : The Atmospheric Chemistry Experiment (ACE), part of the SCISAT-1 mission, is significant for remote sensing of Earth's atmosphere. It uses a Fourier Transform Spectrometer and a dual spectrophotometer to gather data on atmospheric molecules and extinction profiles, aiding in atmospheric research (Bernath et al., 2003).
Virtual Process Engineering in Chemical Engineering : The ACET model, emphasizing Accuracy, Capability, and Efficiency in computational simulation, is pivotal in chemical engineering. It represents a shift towards virtual process engineering, enhancing research and development in this field (Ge et al., 2011).
AC Electrothermal Micropumps in Biofluidic Applications : AC electrothermal (ACET) micropumps, notable for their application in moving high conductivity fluids like biological fluids, represent a crucial development in micro-scale fluid delivery. Their efficiency in terms of flow rate and back-pressure capabilities are of particular interest (Salari et al., 2014).
Architectural Coordination and Enterprise Transformation : ACET is highlighted in the context of architectural coordination for enterprise transformation. It emphasizes the need for a user-centric perspective in designing ACET, addressing behavioral understanding, acceptance, continuous use, and design from a user-centric viewpoint (Bischoff, 2017).
Oceanographic Studies : In oceanography, ACET has been referenced in studies like the Bass Strait Forcing of Coastal Trapped Waves, contributing to the understanding of oceanographic dynamics and marine science (Morrow et al., 1990).
Green Manufacturing of Ultrafiltration Membranes : Research on cellulose acetate membranes for ultrafiltration shows significant environmental impacts, with the study focusing on greener manufacturing processes. This research provides insights into eco-friendly production strategies for membrane technology (Prézélus et al., 2021).
Atmospheric Studies and Aerosol Characterization : The International Global Atmospheric Chemistry (IGAC) Project's Aerosol Characterization Experiment (ACE 1) is another example where ACET has been applied in atmospheric studies, specifically in understanding aerosol properties and their impact on climate (Bates et al., 1998).
Forensic Science - Fingerprint Analysis : In forensic science, the Analysis-Comparison-Evaluation-Verification (ACE-V) method used in fingerprint analysis is an area where ACET is applied. The scientific validation and reliability of this method have been scrutinized, highlighting the need for empirical evidence to establish its validity (Haber & Haber, 2007).
Eigenschaften
IUPAC Name |
3-[[3-(2-amino-2-carboxyethyl)-5-methyl-2,6-dioxo-1,3-diazinan-1-yl]methyl]-5-phenylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-11-8-22(10-14(21)18(25)26)20(29)23(17(11)24)9-13-7-15(30-16(13)19(27)28)12-5-3-2-4-6-12/h2-7,11,14H,8-10,21H2,1H3,(H,25,26)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAMYRWMIRGBQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)N(C1=O)CC2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of acetazolamide (ACET)?
A1: Acetazolamide (ACET) is a potent inhibitor of carbonic anhydrase, an enzyme found in various tissues including red blood cells, kidneys, and the central nervous system [, ].
Q2: How does the inhibition of carbonic anhydrase by ACET affect the body?
A2: Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate ions and protons. Inhibition of this enzyme by ACET leads to a decrease in bicarbonate reabsorption in the proximal tubules of the kidneys, resulting in increased urinary excretion of bicarbonate, sodium, and water. This diuresis has a variety of clinical applications, including the treatment of glaucoma and altitude sickness [, ].
Q3: Does ACET affect ventilation in patients with chronic obstructive pulmonary disease (COPD)?
A3: Yes, ACET therapy can improve gas exchange in patients with COPD. Studies have shown that ACET can decrease daytime arterial carbon dioxide tension (PaCO2) and nighttime end-tidal carbon dioxide tension (PETCO2) in hypoxemic COPD patients. ACET treatment also appears to improve subjective sleep quality in this population [, ].
Q4: What is the molecular formula and weight of acetazolamide (ACET)?
A4: The molecular formula of ACET is C4H6N4O3S2, and its molecular weight is 222.25 g/mol.
Q5: How stable is acetazolamide (ACET) in solution?
A5: The stability of ACET in solution can vary depending on factors such as pH, temperature, and the presence of excipients. Formulation strategies are often employed to improve its stability and solubility in pharmaceutical preparations [].
Q6: Does acetazolamide (ACET) have any catalytic properties?
A6: While ACET is primarily known for its inhibitory effects on carbonic anhydrase, it is not typically considered a catalyst itself.
Q7: Have there been any computational studies on acetazolamide (ACET) and its interactions with carbonic anhydrase?
A7: While specific computational studies were not mentioned in the provided abstracts, computational chemistry techniques like molecular docking and molecular dynamics simulations are frequently used to study drug-target interactions, including those of ACET and carbonic anhydrase [].
Q8: What are some common formulation strategies used to improve the stability or solubility of acetazolamide (ACET) in pharmaceutical products?
A8: Common strategies include adjusting the pH of the formulation, using specific salt forms of the drug, adding stabilizing agents or excipients, and choosing appropriate packaging materials.
Q9: Is there specific information available regarding the SHE regulations pertaining to the handling and disposal of acetazolamide (ACET)?
A10: While the provided abstracts do not mention specific SHE regulations, researchers and manufacturers are expected to adhere to all relevant safety guidelines and regulations for handling, storage, and disposal of ACET and related compounds [].
Q10: What is the typical route of administration for acetazolamide (ACET) in clinical settings?
A11: ACET can be administered orally or intravenously depending on the clinical indication and desired onset of action [, , , ].
Q11: What are some of the key applications of acetazolamide (ACET) in research and clinical practice?
A12: Research applications include investigating the role of carbonic anhydrase in various physiological and pathological processes, while clinical uses encompass the treatment of glaucoma, altitude sickness, and certain neurological disorders [, , , , ].
Q12: Are there any known instances of resistance developing to acetazolamide (ACET) therapy?
A12: While the provided abstracts do not explicitly mention resistance mechanisms, prolonged use of any drug can potentially lead to decreased efficacy due to various factors, including altered drug metabolism or target modification.
Q13: Are there any known long-term effects associated with the use of acetazolamide (ACET)?
A14: While generally considered safe when used appropriately, ACET, like any medication, can have potential side effects. Long-term use may require monitoring for electrolyte imbalances and other potential adverse events. It's always crucial to consult with a healthcare professional for any health concerns and before starting or stopping any medication [].
Q14: Have there been any attempts to develop targeted delivery systems for acetazolamide (ACET) to enhance its efficacy or reduce potential side effects?
A14: While the provided abstracts do not detail targeted delivery systems, research in drug delivery constantly explores novel approaches to improve drug efficacy and safety profiles.
Q15: Are there any specific biomarkers that are routinely used to monitor the efficacy or potential adverse effects of acetazolamide (ACET) therapy?
A16: Clinical monitoring of ACET therapy often involves assessing electrolyte levels, kidney function, and other relevant blood parameters [, ].
Q16: What analytical techniques are commonly employed for the detection and quantification of acetazolamide (ACET) in biological samples?
A17: Various analytical techniques, such as high-performance liquid chromatography (HPLC) [, , ] and potentially mass spectrometry, can be employed to detect and quantify ACET in biological matrices like plasma or urine.
Q17: How does the dissolution rate of acetazolamide (ACET) impact its bioavailability and overall effectiveness?
A19: The dissolution rate of a drug, particularly those administered orally, can significantly affect its absorption rate and, consequently, its bioavailability. Formulation strategies are often employed to optimize dissolution and enhance the drug's therapeutic efficacy [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide](/img/structure/B560162.png)
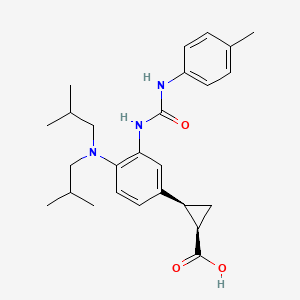



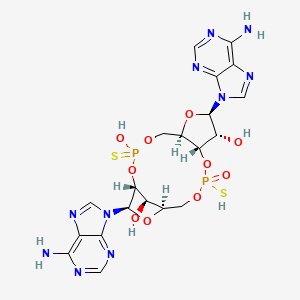
![N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine](/img/structure/B560172.png)
![6-(4-Azanyl-4-Methyl-Piperidin-1-Yl)-3-[2,3-Bis(Chloranyl)phenyl]pyrazin-2-Amine](/img/structure/B560175.png)

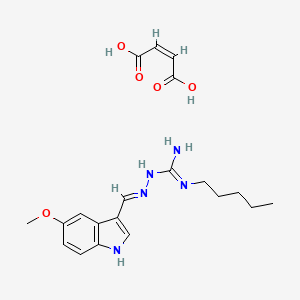
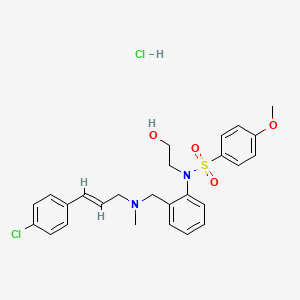
![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)
